![molecular formula C10H10F3NO B3089859 1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine CAS No. 1200798-12-4](/img/structure/B3089859.png)
1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine
Übersicht
Beschreibung
1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine is a chemical compound known for its unique structure and potential applications in various fields of research. The compound features a cyclopropane ring attached to a phenyl group substituted with a trifluoromethoxy group. This combination of structural elements imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific studies.
Vorbereitungsmethoden
The synthesis of 1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine can be achieved through several synthetic routes. One common method involves the preparation of trifluoromethoxybenzene, followed by a cyclopropanation reaction to introduce the cyclopropane ring. . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and efficiency.
Analyse Chemischer Reaktionen
1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine has found applications in various fields of scientific research:
Biology: It is studied for its potential biological activities, including interactions with specific receptors and enzymes.
Wirkmechanismus
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine can be compared with other similar compounds, such as:
1-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid: This compound features a carboxylic acid group instead of an amine group, leading to different chemical properties and applications.
1-[4-(Trifluoromethoxy)phenyl]cyclopropane:
The uniqueness of this compound lies in its combination of a trifluoromethoxy group and a cyclopropane ring with an amine group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-8-3-1-7(2-4-8)9(14)5-6-9/h1-4H,5-6,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYUYWNRWUVYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)OC(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
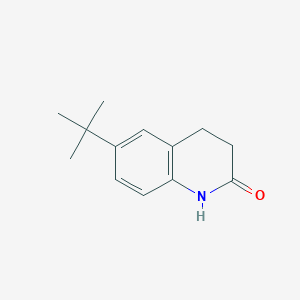
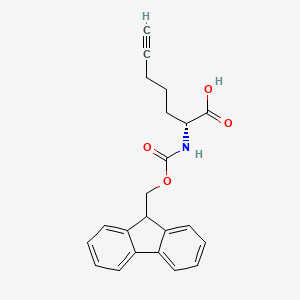

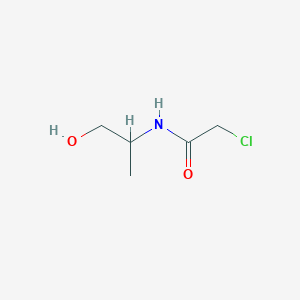
![(4-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B3089810.png)

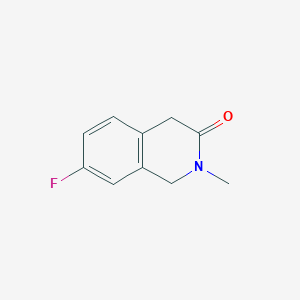
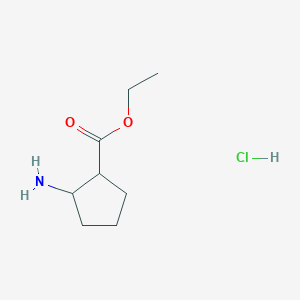

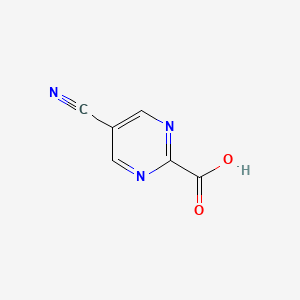


![(6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3089867.png)

